molecular formula C16H16N2O2S B2925205 N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide CAS No. 439120-48-6

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide

Cat. No.: B2925205
CAS No.: 439120-48-6
M. Wt: 300.38
InChI Key: LAVVBUMJQNYFNP-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. Its molecular structure strategically incorporates a benzamide moiety linked to a pyrrolidine-carbonyl-thiophene system. This unique architecture makes it a compound of significant interest in medicinal chemistry, particularly for investigating structure-activity relationships (SAR) in heterocyclic compounds . The presence of both the pyrrolidine heterocycle and the thiophene ring is a common feature in many biologically active molecules, as these structures are known to influence key physicochemical properties like lipophilicity and aqueous solubility, which can impact a compound's ability to interact with biological targets . Researchers are exploring this compound and its analogs as potential scaffolds for developing novel therapeutic agents. The benzamide group is a recognized pharmacophore in various pharmaceutical compounds, including classes investigated as inhibitors of epigenetic targets like histone deacetylases . Furthermore, the pyrrolidine ring is a privileged structure in drug discovery, found in many FDA-approved medicines, and its incorporation is known to modulate the potency and selectivity of drug candidates . This product is provided as a high-purity solid for research purposes. It is intended for in vitro analysis only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material responsibly in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(12-6-2-1-3-7-12)17-13-8-11-21-14(13)16(20)18-9-4-5-10-18/h1-3,6-8,11H,4-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVVBUMJQNYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The final step usually involves the formation of the benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, combining pyrrolidine, thiophene, and benzamide groups, contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Scientific Research Applications

Chemistry
this compound serves as a building block for synthesizing more complex molecules.

Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Examples of related compounds, such as pyrrole derivatives, have shown activity against bacteria like Pseudomonas putida and Mycobacterium tuberculosis .

Medicine
Due to its unique structural features, this compound is explored as a potential therapeutic agent.

Industry
This compound is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring. Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Target Compound: N-[2-(Pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide

  • Core Structure : Thiophene ring with substituents at positions 2 and 3.
  • Key Features: Pyrrolidine-1-carbonyl group at C2 (electron-withdrawing, rigidifies conformation). Benzamide at C3 (hydrogen-bond donor/acceptor).
  • Potential Applications: Unspecified in evidence, but analogous thiophene-benzamide hybrids are explored as kinase inhibitors or antimicrobial agents.

Compound 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Core Structure : Phenethylamine backbone with 3,4-dimethoxy phenyl and benzamide groups.
  • Key Features :
    • Methoxy groups at C3 and C4 of phenyl ring (electron-donating, enhances solubility).
    • Benzamide linked via ethyl spacer (increases flexibility).
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 90°C melting point).
  • Applications: Not explicitly stated, but phenethylamine derivatives often exhibit neuroactive or vasodilatory properties.

Compound 2: N-[(2S,3R)-3-hydroxy-4-{(4-methoxyphenyl)sulfonylamino}-1-phenylbutan-2-yl]-3-[(2R)-2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide

  • Core Structure : Complex benzamide with stereochemical diversity, sulfonyl, thiazole, and pyrrolidine groups.
  • Key Features :
    • Sulfonyl and thiazole moieties (enhance metabolic stability and target affinity).
    • Multiple chiral centers (influences binding specificity).
  • Applications : Likely designed for high-affinity interactions with enzymes or receptors, such as protease inhibitors.

Biological Activity

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a pyrrolidine ring, a thiophene moiety, and a benzamide group. This combination contributes to its distinct chemical properties and biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C16H16N2O2S
Molecular Weight 300.37 g/mol

The biological activity of this compound is hypothesized to be mediated through various mechanisms:

  • Non-Covalent Interactions : The compound may interact with biological targets via hydrogen bonding, ionic interactions, and hydrophobic effects due to its structural features.
  • Target Modulation : It is believed to modulate specific enzymes or receptors, influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antibacterial activity of several pyrrole derivatives, including those structurally similar to this compound. The results indicated that these compounds could serve as lead candidates for developing new antibacterial agents due to their high potency against Gram-positive bacteria .
  • Anticancer Activity : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells by activating caspase pathways, highlighting their potential as therapeutic agents in oncology .

Pharmacokinetics

Pyrrolidine derivatives are generally characterized by good bioavailability and the ability to cross biological membranes effectively. However, specific pharmacokinetic data for this compound remains limited and requires further investigation.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrrolidine and thiophene moieties. Aromatic protons in the benzamide ring typically appear as doublets between δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 343.12) and detects impurities .
  • X-ray Crystallography : Resolves conformational isomerism in the pyrrolidine ring and confirms dihedral angles between aromatic systems .

What strategies mitigate low yields in the coupling step during synthesis?

Advanced Question
Common issues include incomplete activation of carboxylic acids or competing side reactions:

  • Optimized Activation : Replace EDC with HATU for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization or degradation of sensitive intermediates.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
    Troubleshooting Note : Monitor reaction progress via TLC or LC-MS to identify quenching points.

What are the primary storage and handling precautions for this compound?

Basic Question

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the amide bond .
  • Handling : Use nitrile gloves and fume hoods to minimize exposure. Avoid contact with strong oxidizing agents (e.g., peroxides) due to the thiophene’s reactivity .
    Safety Data : Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

How do electronic effects of substituents on the benzamide ring affect reactivity in nucleophilic acyl substitution?

Advanced Question

  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups at the para-position decrease electrophilicity of the carbonyl carbon, slowing substitution rates.
  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups enhance electrophilicity, facilitating reactions with nucleophiles (e.g., amines or hydrazines) .
    Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction kinetics in acetonitrile or THF .

What in vitro assays are suitable for preliminary bioactivity screening?

Basic Question

  • Antiproliferative Activity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ranging from 1–100 µM .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess IC50_{50} values .
    Positive Controls : Compare with known inhibitors (e.g., imatinib for kinase targets) .

How to resolve discrepancies in biological activity data across different cell lines?

Advanced Question
Discrepancies may arise from differential expression of target proteins or metabolic stability:

  • Target Profiling : Perform Western blotting or qPCR to quantify protein/mRNA levels in each cell line.
  • Metabolic Stability Assays : Use liver microsomes (e.g., human or murine) to assess CYP450-mediated degradation .
  • Data Normalization : Apply fold-change analysis relative to housekeeping genes (e.g., GAPDH) to account for variability .

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